molecular formula C10H9N3OS2 B12740825 8H-(1,3,4)Thiadiazolo(3,2-a)thieno(2,3-d)pyrimidin-8-one, 2,6,7-trimethyl- CAS No. 88753-86-0

8H-(1,3,4)Thiadiazolo(3,2-a)thieno(2,3-d)pyrimidin-8-one, 2,6,7-trimethyl-

Cat. No.: B12740825
CAS No.: 88753-86-0
M. Wt: 251.3 g/mol
InChI Key: KPUWBMGWGRFNLN-UHFFFAOYSA-N
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Description

2,6,7-Trimethyl-8H-(1,3,4)thiadiazolo(3,2-a)thieno(2,3-d)pyrimidin-8-one is a heterocyclic compound that belongs to the class of thiadiazolo-thieno-pyrimidines This compound is characterized by its unique structure, which includes a thiadiazole ring fused with a thieno-pyrimidine system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6,7-Trimethyl-8H-(1,3,4)thiadiazolo(3,2-a)thieno(2,3-d)pyrimidin-8-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a thieno-pyrimidine derivative with a thiadiazole precursor. The reaction conditions often include the use of a strong acid or base as a catalyst, and the reaction is carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2,6,7-Trimethyl-8H-(1,3,4)thiadiazolo(3,2-a)thieno(2,3-d)pyrimidin-8-one can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for developing new antibiotics.

    Medicine: Research has shown its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Industry: It is used in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism by which 2,6,7-Trimethyl-8H-(1,3,4)thiadiazolo(3,2-a)thieno(2,3-d)pyrimidin-8-one exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, the compound has been found to inhibit enzymes such as topoisomerase, which is crucial for DNA replication in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6,7-Trimethyl-8H-(1,3,4)thiadiazolo(3,2-a)thieno(2,3-d)pyrimidin-8-one is unique due to its specific substitution pattern and the combination of the thiadiazole and thieno-pyrimidine rings. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

CAS No.

88753-86-0

Molecular Formula

C10H9N3OS2

Molecular Weight

251.3 g/mol

IUPAC Name

4,5,11-trimethyl-6,10-dithia-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),4,8,11-tetraen-2-one

InChI

InChI=1S/C10H9N3OS2/c1-4-5(2)15-8-7(4)9(14)13-10(11-8)16-6(3)12-13/h1-3H3

InChI Key

KPUWBMGWGRFNLN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)N3C(=N2)SC(=N3)C)C

Origin of Product

United States

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